The synthesis of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The following steps outline the synthesis process:
The choice of coupling reagents and protecting groups is crucial in SPPS to ensure high yields and purity. Commonly used protecting groups include Fmoc (fluorenylmethyloxycarbonyl) for amino acids during synthesis. Cyclization can involve various strategies such as head-to-tail or side-chain-to-side-chain methods depending on the desired structure .
The molecular structure of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) features a cyclic arrangement of its constituent amino acids. The presence of naphthylalanine contributes to its hydrophobic character, while D-tyrosine provides unique binding properties due to its stereochemistry.
Cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) can undergo several chemical reactions:
Common reagents for these reactions include:
Cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) interacts with specific molecular targets such as receptors or enzymes due to its cyclic structure, which enhances binding affinity and specificity. The mechanism involves modulation of biological pathways through these interactions, potentially influencing cellular processes such as proliferation or apoptosis.
Data regarding specific pathways affected by this peptide are still under investigation but suggest involvement in cancer biology and therapeutic applications .
Cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) has several scientific applications:
The chemokine receptor C-X-C chemokine receptor type 4 represents a high-value target for molecular imaging and therapy due to its overexpression in diverse malignancies, including hematological cancers, breast carcinoma, and small-cell lung cancer. The cyclic pentapeptide cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) (molecular formula: C₃₅H₄₅N₉O₆; molecular weight: 687.8 g/mol) emerged from systematic optimization of the pentixafor scaffold (cyclo(-D-Tyr-N-Me-D-Orn-L-Arg-L-2-Nal-Gly-)), a validated CXCR4-targeting agent [1] [6]. This compound retains the critical pharmacophore while introducing strategic modifications to enhance metabolic stability, receptor affinity, and versatility for radiometal chelation.
The core pharmacophore of cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) derives from the cyclic pentapeptide framework of pentixafor, which targets the extracellular ligand-binding cavity of CXCR4 comprising transmembrane helices and extracellular loops. Key residues were optimized to maximize binding interactions:
Receptor affinity studies using competitive binding assays against radiolabeled FC131 (a CXCR4 antagonist) demonstrated that the optimized sequence achieves half-maximal inhibitory concentration values comparable to pentixafor (<10 nM) in CXCR4-expressing Jurkat T-cells [6]. Modifications to the Ornithine side chain—specifically, conjugation of chelators like aminomethylbenzoyl (AMB)—were tolerated without significant affinity loss, enabling diagnostic/therapeutic radiolabeling [1] [2].
Table 1: Key Amino Acid Roles in Cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) Pharmacophore
| Amino Acid | Position | Function in CXCR4 Binding |
|---|---|---|
| L-2-Nal | 1 | Hydrophobic interaction with TMIII/TMIV |
| Gly | 2 | Backbone flexibility/conformation control |
| D-Tyr | 3 | Hydrogen bonding to Glu²⁸⁸ |
| Orn | 4 | Chelator conjugation site |
| Arg | 5 | Salt bridge with Asp⁹⁷ |
Endogenous L-peptides suffer rapid proteolytic degradation in vivo, limiting therapeutic utility. Cyclo(-Nal-Gly-D-Tyr-Orn-Arg-) addresses this via:
Stability assays in human serum confirmed a >90% intact peptide after 24 hours, compared to <50% for linear analogs. This enhanced stability prolongs target engagement in vivo, as evidenced by sustained tumor retention in positron emission tomography imaging studies using radiolabeled derivatives [2] [6].
Table 2: Impact of D-Amino Acids on Peptide Stability
| Modification | Protease Resistance | Serum Half-life (h) |
|---|---|---|
| L-Tyrosine (linear analog) | Low (cleaved by chymotrypsin) | <1 |
| D-Tyrosine (cyclic) | High (resists chymotrypsin/aminopeptidases) | >24 |
Affinity optimization required balancing structural rigidity, chelator compatibility, and receptor contact efficiency:
Affinity was quantified using competitive displacement of [¹²⁵I]FC131 in CXCR4⁺ cells. The cold precursor of [¹²⁴I]I-pentixafor-Ga ([¹²⁴I]I-6) demonstrated superior target-to-nontarget ratios (6.8:1 vs. 4.5:1 for [⁶⁸Ga]pentixafor) due to reduced hepatic sequestration [1] [2].
Table 3: Impact of Chelators on CXCR4 Binding Affinity
| Conjugate | IC₅₀ (nM) | Key Biodistribution Feature |
|---|---|---|
| Ga-NOTA-CPCR4 | 3.2 | Highest tumor uptake |
| Bi-DOTA-CPCR4 | 2.1 | Optimal for α-therapy |
| ⁹⁹ᵐTc-MAG3-CPCR4 | 8.7 | Reduced liver retention |
| ⁶⁸Ga-pentixafor | 5.0 | Baseline comparator |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6